molecular formula C17H15N3O3S B254853 MFCD05742691

MFCD05742691

Cat. No.: B254853
M. Wt: 341.4 g/mol
InChI Key: JKKOUYGBFCDGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid is a complex organic compound belonging to the class of benzothiolo-triazine derivatives This compound is characterized by its unique structure, which includes a benzothiolo ring fused with a triazine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiolo Ring: The initial step involves the cyclization of a suitable thiol with a halogenated aromatic compound under basic conditions to form the benzothiolo ring.

    Triazine Ring Formation: The benzothiolo intermediate is then reacted with a triazine precursor, such as cyanuric chloride, under controlled conditions to form the benzothiolo-triazine core.

    Benzoic Acid Attachment:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or activator, and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to modulation of signaling pathways and cellular responses.

    Pathway Involvement: Participating in biochemical pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid
  • 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid
  • 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Uniqueness

4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid is unique due to its specific benzothiolo-triazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid

InChI

InChI=1S/C17H15N3O3S/c21-16-14-12-3-1-2-4-13(12)24-15(14)18-19-20(16)9-10-5-7-11(8-6-10)17(22)23/h5-8H,1-4,9H2,(H,22,23)

InChI Key

JKKOUYGBFCDGQI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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